

preclinical studies of ACR-368

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NTR 368**

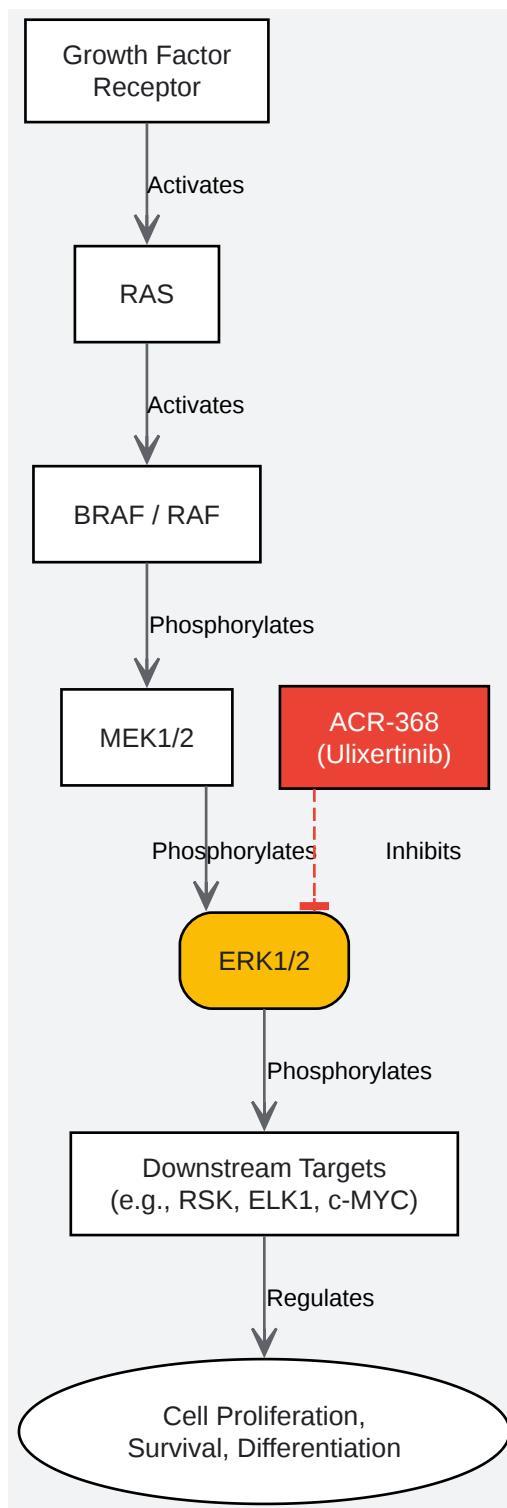
Cat. No.: **B10787821**

[Get Quote](#)

An In-Depth Technical Guide to the Preclinical Studies of ACR-368 (Ulixertinib/BVD-523)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound designation ACR-368 is associated with two distinct investigational drugs: ulixertinib (BVD-523), an ERK1/2 inhibitor, and prexasertib, a CHK1/CHK2 inhibitor. This document focuses exclusively on the preclinical data for ACR-368 (ulixertinib/BVD-523), a selective inhibitor of the MAPK signaling pathway.


Core Executive Summary

ACR-368 (ulixertinib/BVD-523) is a first-in-class, reversible, and ATP-competitive inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2).^[1] As the terminal node of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK is a critical regulator of cell proliferation and survival.^{[1][2]} Aberrant activation of the MAPK pathway, often through mutations in BRAF and RAS genes, is a key driver in a significant portion of human cancers.^[3] ^[4] Preclinical studies have demonstrated that ulixertinib exhibits potent anti-tumor activity in a variety of cancer models, including those that have developed resistance to upstream MAPK pathway inhibitors like BRAF and MEK inhibitors.^{[3][5]} Its efficacy, both as a monotherapy and in combination with other targeted agents, has been established in both *in vitro* and *in vivo* settings, supporting its advancement into clinical trials.^{[1][6]}

Mechanism of Action and Signaling Pathway

Ulixertinib directly inhibits the kinase activity of both ERK1 and ERK2.^[1] This prevents the phosphorylation of downstream substrates, such as RSK, which are crucial for transmitting

signals that promote cell growth and survival.[1][5] A key finding is that while ulixertinib inhibits the phosphorylation of these downstream targets, it can lead to an observed increase in the phosphorylation of ERK1/2 itself, a feedback mechanism that does not negate the drug's inhibitory effect on the pathway's output.[5] By targeting the final step in this critical signaling cascade, ulixertinib offers a therapeutic strategy that may circumvent common resistance mechanisms that reactivate ERK signaling despite upstream inhibition.[2][5]

[Click to download full resolution via product page](#)

Caption: MAPK Signaling Cascade and Point of ACR-368 (Ulixertinib) Inhibition.

Quantitative Data Presentation

In Vitro Efficacy: Cellular Proliferation

Ulixertinib has demonstrated potent anti-proliferative effects across a range of cancer cell lines, particularly those with BRAF and RAS mutations.

Cell Line	Cancer Type	Genotype	IC50 (nM)
A375	Melanoma	BRAF V600E	Low nanomolar range[5][6]
Colo205	Colorectal Cancer	BRAF V600E	Data not specified[5]
MIAPaCa2	Pancreatic Cancer	KRAS G12C	Data not specified[5]
BT40	Pediatric Low-Grade Glioma	BRAF V600E	Low nanomolar range[6][7]

Note: Specific IC50 values were not consistently provided in the search results, but were described as being in the "low nanomolar range" for sensitive cell lines.

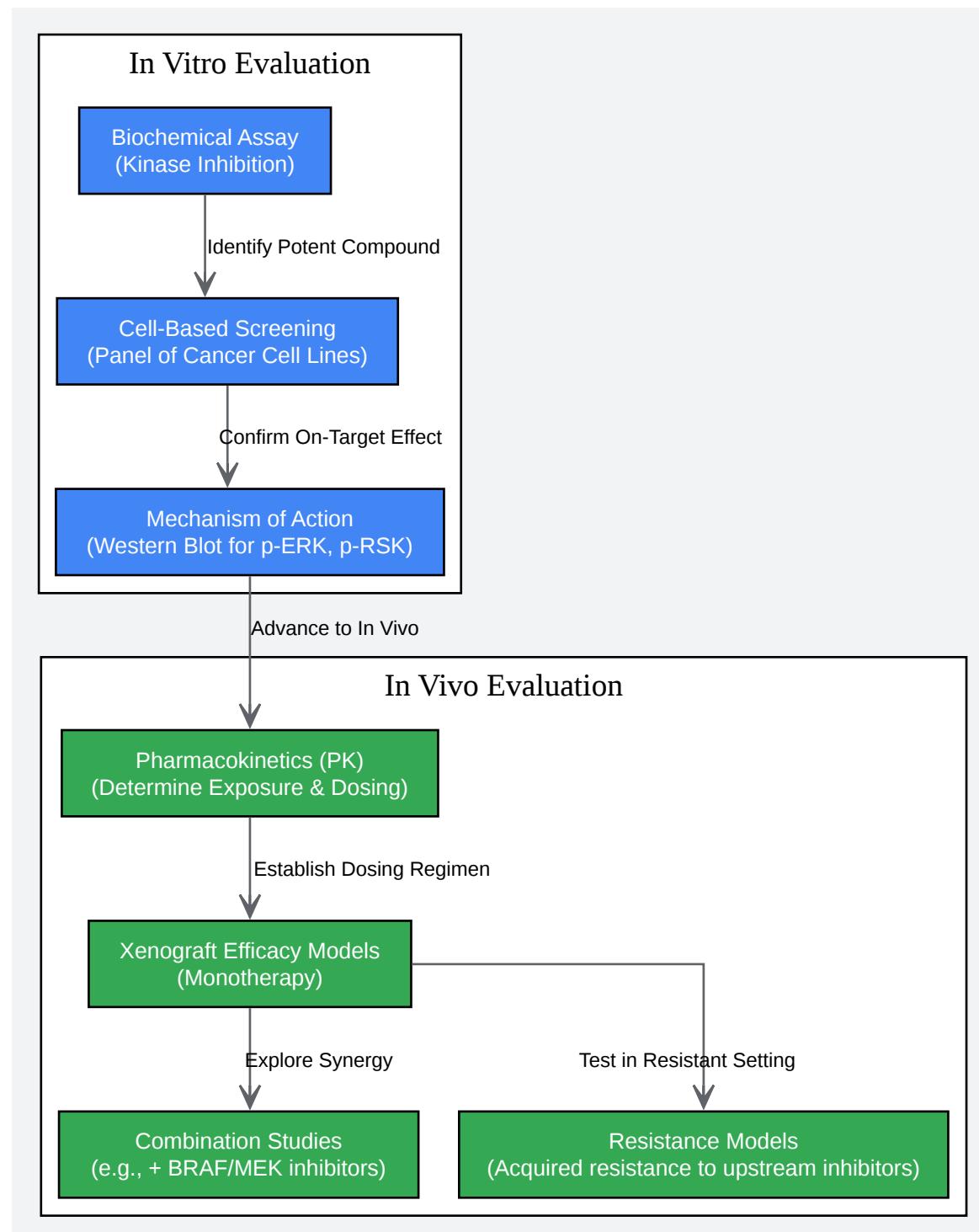
In Vivo Efficacy: Xenograft Models

Dose-dependent tumor growth inhibition and regression have been observed in various xenograft models following oral administration of ulixertinib.[5]

Model	Cancer Type	Genotype	Dosing Schedule	Outcome
A375 Xenograft	Melanoma	BRAF V600E	25, 50, 100, 150 mg/kg, twice daily	Dose-dependent tumor growth inhibition and regression.[5]
Colo205 Xenograft	Colorectal Cancer	BRAF V600E	Doses up to 150 mg/kg, twice daily	Significant tumor growth inhibition. [5]
MIAPaCa2 Xenograft	Pancreatic Cancer	KRAS G12C	10, 25, 50, 75, 100 mg/kg, twice daily for 15 days	Dose-dependent antitumor activity. [5]
Patient-Derived pLGG	Pediatric Low-Grade Glioma	BRAF V600E / KIAA1549:BRAF	Not specified	Slowed tumor growth and increased survival.[6][7]

Experimental Protocols

In Vitro Cell Proliferation Assays


- Cell Lines and Culture: Cancer cell lines (e.g., A375 melanoma, Colo205 colorectal) are cultured in appropriate media supplemented with fetal bovine serum.[5]
- Drug Treatment: Cells are seeded in multi-well plates and exposed to increasing concentrations of ulixertinib or vehicle control.
- Viability Assessment: After a set incubation period (typically 72 hours), cell viability is measured using standard methods such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: IC50 values, the concentration of drug required to inhibit cell proliferation by 50%, are calculated from dose-response curves.

In Vivo Xenograft Studies

- Animal Models: Immunodeficient mice (e.g., nude or SCID) are used.[5]
- Tumor Implantation: Human cancer cells (e.g., A375) or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.[5]
- Treatment Initiation: Once tumors reach a predetermined volume (e.g., 80-200 mm³), animals are randomized into vehicle control and treatment groups.[5]
- Drug Administration: Ulixertinib is formulated in a vehicle such as 1% (w/v) carboxymethylcellulose (CMC) and administered orally (by gavage) on a specified schedule (e.g., twice daily).[5] For combination studies, other agents like the BRAF inhibitor dabrafenib are administered according to their own protocols.[5]
- Efficacy Endpoints: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Animal body weight is monitored as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group (T/C%).[5] Studies may also assess tumor regression and survival.[5][6]

Preclinical Workflow Visualization

The preclinical evaluation of a targeted inhibitor like ulixertinib follows a logical progression from initial screening to in-depth in vivo analysis.

[Click to download full resolution via product page](#)**Caption:** General Preclinical Evaluation Workflow for a Targeted Kinase Inhibitor.

Activity in Resistance Models

A significant finding from preclinical studies is the activity of ulixertinib in models of acquired resistance to BRAF and/or MEK inhibitors.^{[3][5]} Reactivation of ERK signaling is a common mechanism of resistance to these upstream agents. By targeting ERK directly, ulixertinib retains its efficacy in cancer cells engineered to be resistant to drugs like dabrafenib (a BRAF inhibitor) and trametinib (a MEK inhibitor).^[5] This suggests a critical role for ulixertinib in treating patients who have relapsed on prior MAPK-targeted therapies.^[2]

Conclusion

The preclinical data for ACR-368 (ulixertinib/BVD-523) establish it as a potent and selective inhibitor of ERK1/2.^[1] It demonstrates robust anti-tumor activity in both in vitro and in vivo models of cancers driven by the MAPK pathway, including those with BRAF and RAS mutations.^{[5][8]} Crucially, its efficacy in models of acquired resistance to upstream inhibitors highlights its potential to address a significant unmet clinical need.^{[3][5]} These comprehensive preclinical findings have provided a strong rationale for the ongoing clinical evaluation of ulixertinib in patients with MAPK pathway-dependent cancers.^{[5][6]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biomed-valley.com [biomed-valley.com]
- 4. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 5. aacrjournals.org [aacrjournals.org]
- 6. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)

- 7. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Data from First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - Cancer Discovery - Figshare [aacr.figshare.com]
- To cite this document: BenchChem. [preclinical studies of ACR-368]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787821#preclinical-studies-of-acr-368]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com